molecular formula C12H13F2N3 B14797139 5,6-Difluoro-2-(piperidin-4-YL)-1H-1,3-benzodiazole

5,6-Difluoro-2-(piperidin-4-YL)-1H-1,3-benzodiazole

Katalognummer: B14797139
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: AWJSMQYZLGOGTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Difluoro-2-(piperidin-4-YL)-1H-1,3-benzodiazole is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in the benzodiazole ring enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-2-(piperidin-4-YL)-1H-1,3-benzodiazole typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids . This reaction yields 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can be further processed to obtain the desired benzodiazole compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination technology and reliable fluorinating reagents plays a crucial role in the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Difluoro-2-(piperidin-4-YL)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzodiazole ring.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like organometallic compounds .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzodiazole derivatives .

Wissenschaftliche Forschungsanwendungen

5,6-Difluoro-2-(piperidin-4-YL)-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Wirkmechanismus

The mechanism of action of 5,6-Difluoro-2-(piperidin-4-YL)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,6-Difluoro-2,3-dihydrothieno[2,3-b]pyridine: A precursor in the synthesis of 5,6-Difluoro-2-(piperidin-4-YL)-1H-1,3-benzodiazole.

    2,3,6-Trifluoropyridine: Another fluorinated heterocycle with similar properties.

Uniqueness

This compound stands out due to its unique combination of fluorine atoms and the piperidine ring, which confer enhanced stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Eigenschaften

Molekularformel

C12H13F2N3

Molekulargewicht

237.25 g/mol

IUPAC-Name

5,6-difluoro-2-piperidin-4-yl-1H-benzimidazole

InChI

InChI=1S/C12H13F2N3/c13-8-5-10-11(6-9(8)14)17-12(16-10)7-1-3-15-4-2-7/h5-7,15H,1-4H2,(H,16,17)

InChI-Schlüssel

AWJSMQYZLGOGTD-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C2=NC3=CC(=C(C=C3N2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.